molecular formula C12H16O3 B13593429 Methyl4-(2-methoxyphenyl)butanoate CAS No. 93108-08-8

Methyl4-(2-methoxyphenyl)butanoate

Cat. No.: B13593429
CAS No.: 93108-08-8
M. Wt: 208.25 g/mol
InChI Key: WUPSTABEXRRZGQ-UHFFFAOYSA-N
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Description

Methyl 4-(2-methoxyphenyl)butanoate is an ester derivative featuring a butanoate backbone substituted with a 2-methoxyphenyl group at the fourth carbon. Its molecular formula is inferred as C₁₂H₁₆O₃, comprising a methyl ester group and a methoxy-substituted aromatic ring. Esters like this are often explored for applications in organic synthesis, pharmaceuticals, and materials science due to their tunable electronic and steric properties .

Properties

CAS No.

93108-08-8

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

methyl 4-(2-methoxyphenyl)butanoate

InChI

InChI=1S/C12H16O3/c1-14-11-8-4-3-6-10(11)7-5-9-12(13)15-2/h3-4,6,8H,5,7,9H2,1-2H3

InChI Key

WUPSTABEXRRZGQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(2-methoxyphenyl)butanoate can be synthesized through esterification of 4-(2-methoxyphenyl)butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of methyl 4-(2-methoxyphenyl)butanoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-methoxyphenyl)butanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to yield 4-(2-methoxyphenyl)butanoic acid and methanol under acidic or basic conditions.

    Reduction: Reduction of the ester can produce the corresponding alcohol.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

    Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.

Major Products Formed

    Hydrolysis: 4-(2-methoxyphenyl)butanoic acid and methanol.

    Reduction: 4-(2-methoxyphenyl)butanol.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

Methyl 4-(2-methoxyphenyl)butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of various derivatives.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 4-(2-methoxyphenyl)butanoate involves its interaction with specific molecular targets and pathways. For instance, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, leading to the formation of the corresponding acid and alcohol. In reduction reactions, the ester is reduced to an alcohol through the transfer of hydride ions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

a) Methyl 4-(4-Methoxyphenyl)butanoate
  • Structure : Differs in the methoxy group position (para vs. ortho on the phenyl ring).
  • Impact : The para-substituted analog likely exhibits higher symmetry and reduced steric hindrance compared to the ortho-substituted target compound. This positional change influences electronic effects (e.g., resonance stabilization) and may alter solubility or reactivity .
b) Ethyl 4-(4-Methoxyphenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate (4c)
  • Structure: Features an ethyl ester, an additional 4-methoxyphenylamino group, and a methylene moiety.
  • Impact: The ethyl ester increases molecular weight (C₁₉H₂₁NO₅ vs. The amino and methylene groups introduce sites for nucleophilic or electrophilic reactions, absent in the target compound .
c) 4-(4-Formyl-2-methoxyphenoxy)butanoate
  • Structure: Contains a formyl group at the para position of the phenyl ring and a phenoxy linkage.
  • Impact: The formyl group enhances electrophilicity, making this compound more reactive toward nucleophiles (e.g., in condensation reactions). The phenoxy bridge may decrease solubility in nonpolar solvents compared to the direct phenyl-butanoate linkage in the target compound .

Ester Group Variations

a) Ethyl 4-(2-Fluorophenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate (4f)
  • Structure : Ethyl ester with a 2-fluorophenyl substituent.
  • The ethyl ester may confer slower hydrolysis rates compared to methyl esters .
b) Methyl 4-Phenylbutanoate
  • Structure : Lacks the methoxy substituent on the phenyl ring.
  • Impact : Absence of the electron-donating methoxy group reduces resonance stabilization, likely lowering boiling points and altering solubility in polar solvents .

Acid vs. Ester Forms: 4-(4-Methoxyphenyl)butyric Acid

  • Structure : Carboxylic acid analog of the target compound.
  • Impact : The free carboxylic acid group increases hydrophilicity and acidity (pKa ~4.5–5.0), making it more soluble in aqueous solutions than the ester. This form is prone to decarboxylation under acidic or thermal conditions, whereas the ester is more hydrolytically stable .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Substituent Position Notable Properties
Methyl 4-(2-methoxyphenyl)butanoate C₁₂H₁₆O₃ Methyl ester, 2-methoxyphenyl Ortho Moderate polarity, hydrolytically stable
4-(4-Methoxyphenyl)butyric acid C₁₁H₁₄O₃ Carboxylic acid, 4-methoxyphenyl Para High aqueous solubility, acidic
Ethyl 4-(4-methoxyphenyl)-...butanoate C₁₉H₂₁NO₅ Ethyl ester, amino, methylene Para High molecular weight, reactive sites
4-(4-Formyl-2-methoxyphenoxy)butanoate C₁₂H₁₃O₅ Formyl, phenoxy, methyl ester Ortho, para Electrophilic, lower solubility
Methyl 4-phenylbutanoate C₁₁H₁₄O₂ Methyl ester, phenyl None Low polarity, volatile

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